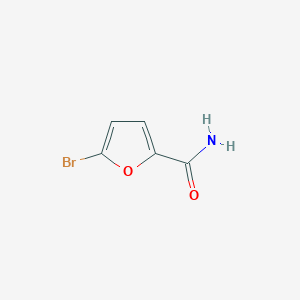
3-Butyl-2-hydroxyquinazolin-4(3h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through several methods. One approach involves a one-pot synthesis from N-phenylacetoacetamide derivatives via PhI(OCOCF3)2-mediated α-hydroxylation followed by H2SO4-promoted intramolecular cyclization . Another method includes the heating of N,N'-bis(4-butylphenyl)malonamide in polyphosphoric acid to yield 6-Butyl-4-hydroxyquinolin-2-(1H)-one, which can be further used to synthesize azo disperse dyes . Additionally, HATU-mediated coupling of 4-hydroxyquinazolines with primary amines under mild conditions has been reported to produce 3-substituted 4(3H)-quinazolinones . Moreover, a green synthesis approach using silica-bonded N-propylsulfamic acid as a recyclable catalyst has been developed for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a 1,2-dihydroquinazolin-4(3H)-one ligand and its transition metal complexes were determined using spectral studies and single crystal X-ray diffraction . Similarly, a novel quinolin-2(1H)-one derivative's molecular geometry and electronic properties were investigated using density functional theory (DFT) and confirmed by X-ray crystallography .
Chemical Reactions Analysis
Quinazolinone derivatives can participate in a variety of chemical reactions. Azo coupling reactions have been performed using 6-Butyl-4-hydroxyquinolin-2-(1H)-one as a component to synthesize azo disperse dyes . Additionally, a one-pot C–C and C–N bond-forming strategy in water has been employed to synthesize novel quinazolinone derivatives without the need for metal catalysts . Furthermore, a three-component reaction involving benzyl alcohols, isatoic anhydride, and primary amines mediated by I2/K2CO3 in water has been reported for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The solvatochromism of azo disperse dyes derived from quinazolinone was evaluated in various polar solvents, and the effects of acid and base on their visible absorption spectra were reported . The thermal stability of quinazolinone metal complexes was also investigated . Additionally, the reactivity of a quinazolinone derivative was analyzed using natural bond orbital analysis, and its thermodynamic properties were explored through theoretical calculations .
Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis
A method for synthesizing O-protected-4-hydroxyquinazolines, which likely includes derivatives similar to 3-Butyl-2-hydroxyquinazolin-4(3h)-one, has been developed using a copper–benzotriazole-catalyzed intramolecular electrophilic cyclization of N-arylimines. This technique is important for efficiently producing these compounds for various applications (Battula, Vishwakarma, & Ahmed, 2014).
Corrosion Inhibition
Schiff bases related to 3-Butyl-2-hydroxyquinazolin-4(3h)-one have been studied as corrosion inhibitors for mild steel in acidic environments. These studies revealed that the inhibition efficiency is influenced by factors such as the amount of nitrogen in the inhibitor and the molecular weight (Jamil et al., 2018).
Crystal Structure and Metal Complex Synthesis
The crystal structure of a related 1,2-dihydroquinazolin-4(3H)-one ligand has been analyzed, leading to the synthesis of various metal complexes. This research is significant for understanding the chemical behavior and potential applications of these compounds in fields like coordination chemistry and material science (Gudasi et al., 2006).
Anti-Inflammatory and Analgesic Activity
A study on a derivative of 1,2-dihydroquinazolin-4(3h)-one, which could be structurally related to 3-Butyl-2-hydroxyquinazolin-4(3h)-one, explored its anti-inflammatory and analgesic activities. This research can provide insights into the potential medical applications of these compounds (Hunoor et al., 2010).
Novel Synthesis Methods
Innovative methods for synthesizing 3-substituted 4(3H)-quinazolinones, which could include compounds like 3-Butyl-2-hydroxyquinazolin-4(3h)-one, have been developed, expanding the possibilities for creating diverse derivatives for research and application purposes (Xiao et al., 2009).
Ionic Liquid Mediated Synthesis
Ionic liquids have been used to promote the synthesis of certain quinazolinone derivatives, demonstrating an environmentally friendly and efficient approach to producing these compounds (Shaabani et al., 2008).
Antimicrobial and Anticonvulsant Activities
Some derivatives of 2-thioxoquinazolin-4(3h)-ones, which are structurally related to 3-Butyl-2-hydroxyquinazolin-4(3h)-one, have shown promising antimicrobial and anticonvulsant activities, suggesting potential pharmaceutical applications (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Eigenschaften
IUPAC Name |
3-butyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSUNKPFKROAGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289086 |
Source


|
| Record name | 3-butyl-2-hydroxyquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-2-hydroxyquinazolin-4(3h)-one | |
CAS RN |
6944-59-8 |
Source


|
| Record name | NSC58956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-butyl-2-hydroxyquinazolin-4(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B1330240.png)











